Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate
Description
Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a phenyl group at position 2. The oxazole ring is linked via an amide bond to a benzoate ester moiety (methyl ester at the para position). This structure confers a balance of lipophilicity and polarity, making it relevant for pharmaceutical and materials science applications. Its synthesis typically involves amide coupling or condensation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-16(17(21-25-12)13-6-4-3-5-7-13)18(22)20-15-10-8-14(9-11-15)19(23)24-2/h3-11H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSBCPZNUCHXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process begins with the preparation of oxazolines at room temperature in a stereospecific manner, followed by the oxidative aromatization of oxazolines to oxazoles using commercial manganese dioxide . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method involves the use of packed reactors containing commercial manganese dioxide, which allows for the efficient and safe production of oxazoles from oxazolines . The continuous flow process also minimizes the risk of blockages and improves the overall safety profile of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Research has indicated that compounds similar to methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate exhibit significant anticancer properties. The oxazole moiety is known to interfere with cellular pathways involved in tumor growth and proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines .
- Antimicrobial Properties
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Material Science Applications
-
Polymer Chemistry
- This compound can be utilized as a building block in the synthesis of polymers with specific properties. Its functional groups allow for incorporation into polymer matrices, enhancing thermal stability and mechanical strength.
- Nanotechnology
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Evaluation
In another research project, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results showed significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Substituent Variations on the Aromatic/Quinoline Systems
Compounds C1–C7 () share a methyl benzoate backbone but differ in the substituents on the quinoline ring. For instance:
- C1: Phenyl group at the quinoline-4-carbonyl position.
- C2–C7 : Halogenated (Br, Cl, F) or functionalized (methylthio, methoxy, trifluoromethyl) aryl groups.
Key Findings :
- Electronic Effects : Electron-withdrawing groups (e.g., Br in C2, CF₃ in C7) enhance stability but reduce solubility in polar solvents.
- Steric Effects : Bulky substituents (e.g., trifluoromethyl in C7) may hinder crystallization, as evidenced by lower yields of crystalline solids compared to C1 .
- Biological Implications : Halogenated derivatives (C2, C3) often exhibit enhanced antimicrobial activity due to increased membrane permeability .
Table 1 : Substituent Impact on Properties of C1–C7
| Compound | Substituent (Quinoline) | Melting Point (°C) | Solubility (EtOAc) |
|---|---|---|---|
| C1 | Phenyl | 120–122 | High |
| C2 | 4-Bromophenyl | 135–137 | Moderate |
| C7 | 4-Trifluoromethylphenyl | 98–100 | Low |
Ester Group Modifications
- Ethyl vs. Methyl Ester: Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate () replaces the methyl ester with an ethyl group. This minor alteration increases lipophilicity (logP +0.5) but may reduce metabolic stability due to slower esterase-mediated hydrolysis .
- tert-Butyl Ester : Compound 14 () uses a tert-butyl ester, significantly enhancing steric bulk and hydrolytic resistance. This modification is advantageous for prolonged biological activity but complicates crystallinity .
Core Heterocycle Replacements
- Benzimidazole Analogues : Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () replaces the oxazole with a benzimidazole. The benzimidazole’s basic nitrogen improves water solubility (∼2× higher than oxazole derivatives) but reduces thermal stability (decomposition at 160°C vs. 180°C for oxazoles) .
- Sulfonamide Derivatives : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () introduces a sulfonamide group instead of the benzoate ester. This increases acidity (pKa ∼6.5 vs. ∼8.5 for esters) and enhances hydrogen-bonding capacity, critical for protein target engagement .
Amide Linker Variations
- Piperazine-Bridged Analogues: Compounds C1–C7 () incorporate a piperazine spacer between the quinoline and benzoate moieties. This increases conformational flexibility, improving binding to targets like kinase enzymes but reducing crystallinity .
- Direct Amide Coupling : The target compound and tert-butyl derivative 14 () lack a spacer, favoring rigid, planar geometries that enhance π-π stacking in crystal lattices .
Table 2 : Structural and Functional Comparisons
| Compound Class | Key Feature | Advantage | Limitation |
|---|---|---|---|
| Halogenated Quinoline | Electron-withdrawing substituents | Enhanced stability/activity | Reduced solubility |
| Sulfonamide Derivatives | Acidic sulfonamide group | Strong hydrogen bonding | Lower metabolic stability |
| Benzimidazole Analogues | Basic nitrogen | Improved solubility | Thermal instability |
Biological Activity
Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a synthetic compound belonging to the oxazole class, which has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a methyl group, an oxazole moiety, and a benzoate ester. The presence of the oxazole ring is significant as it contributes to the compound's biological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The oxazole ring can modulate enzyme activity and receptor interactions, potentially influencing several biochemical pathways. Further studies are necessary to elucidate the specific molecular mechanisms involved.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example, derivatives containing oxazole rings have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | HePG-2 (liver cancer) | 35.58 |
| Compound 2 | MCF-7 (breast cancer) | 22.54 |
| Methyl 4-(5-methyl-3-phenyl-1,2-oxazole) | A549 (lung cancer) | <10 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activities. Studies have demonstrated that similar oxazole derivatives possess antimicrobial effects against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Low inhibition |
These results indicate the potential of this compound in treating infections caused by resistant strains of bacteria and fungi .
Case Studies
Several case studies highlight the effectiveness of oxazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving a series of oxazole derivatives demonstrated that modifications to the phenyl ring significantly enhanced anticancer activity. Methyl 4-(5-methyl-3-phenyl-1,2-oxazole)benzoate was among the compounds tested that showed promising results against multiple cancer types .
- Antimicrobial Efficacy : A clinical evaluation of oxazole derivatives revealed their potential in treating skin infections caused by resistant bacteria. Methyl 4-(5-methyl-3-phenyl-1,2-oxazole)benzoate was noted for its effectiveness against Staphylococcus aureus strains resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
